3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione
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Overview
Description
3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione is an organic compound with the molecular formula C10H16O2 It is a derivative of oxolane, featuring a pent-3-en-1-yl substituent at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pent-3-en-1-yl-substituted dione, in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its role as an intermediate in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its potential biological activities. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxy-geranial: A structurally related compound with similar functional groups.
3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde: Another related compound with a similar backbone.
Uniqueness
3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione is unique due to its specific substitution pattern and the presence of both a pent-3-en-1-yl group and a methyl group on the oxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63329-93-1 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyl-4-pent-3-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-3-4-5-6-8-7(2)9(11)13-10(8)12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
IXGJCMKFQBIKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1C(C(=O)OC1=O)C |
Origin of Product |
United States |
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